molecular formula C11H9BrN2 B2551425 N-(4-Bromophenyl)-3-pyridinamine CAS No. 941585-04-2

N-(4-Bromophenyl)-3-pyridinamine

Cat. No.: B2551425
CAS No.: 941585-04-2
M. Wt: 249.111
InChI Key: JGYIUTCUZFKMAI-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-3-pyridinamine is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a pyridine ring through an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-3-pyridinamine typically involves the reaction of 4-bromoaniline with 3-chloropyridine under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 4-bromoaniline reacts with 3-chloropyridine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-3-pyridinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling, where the compound reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Boronic acids and palladium catalysts in a solvent like tetrahydrofuran (THF).

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-(4-Bromophenyl)-3-aminopyridine.

    Substitution: Various substituted phenyl-pyridinamine derivatives depending on the substituent introduced.

Scientific Research Applications

N-(4-Bromophenyl)-3-pyridinamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-Bromoaniline: A precursor in the synthesis of N-(4-Bromophenyl)-3-pyridinamine, used in various organic synthesis applications.

    3-Aminopyridine: Another building block in organic synthesis, used in the preparation of pharmaceuticals and agrochemicals.

Uniqueness

This compound is unique due to its dual functionality, combining the properties of both the bromophenyl and pyridinamine moieties. This dual functionality allows for versatile chemical modifications and applications in different fields, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-(4-bromophenyl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYIUTCUZFKMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-aminopyridine (200 mg, 2.1 mmol) and 304 mg (3.2 mmol) of sodium tert-butoxide were added to 502 mg (2.1 mmol) of 1,4-dibromobenzene, 127 mg (0.21 mmol) of 4,5-bis(diphenylphosphino)-9,9-dimethylsantene, and 97 mg (0.11 mmol) of tris(dibenzylideneacetone)dipalladium in toluene (15 ml), and the mixture was stirred at 100° C. for 3 hr. The reaction solution was diluted with 20 ml of ethyl acetate, and the insolubles were filtered through a chromato-disk. The filtrate was concentrated under the reduced pressure, and the residue was purified by column chromatography on silica gel (n-hexane:ethyl acetate=2:1) to give 312 mg (yield 50%) of a mixture of the title compound with a debromination product thereof (about 3.5:1).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
304 mg
Type
reactant
Reaction Step One
Quantity
502 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
97 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

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